2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide
Description
2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide (CAS: 1353996-38-9) is a specialized acetamide derivative featuring a cyclopropyl group and a 1-methyl-pyrrolidin-3-yl substituent. Its molecular weight is 197.28 g/mol, and its structure includes a stereogenic center, as indicated by the (R)-configuration in a closely related analog . The compound has been cataloged for laboratory use, though commercial availability is noted as discontinued, suggesting its niche application in research contexts .
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-5-4-9(7-12)13(8-2-3-8)10(14)6-11/h8-9H,2-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZQDYZYZYAHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N(C2CC2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Platinum-Catalyzed Hydrogenation of 2-Methylpyrroline
The pyrrolidine ring is synthesized through heterogeneous hydrogenation of 2-methylpyrroline. Platinum on carbon (5% Pt/C) in a 2:1 ethanol-methanol solvent system at ambient temperature achieves near-quantitative conversion. Filtration removes the catalyst, and the product is isolated as a tartrate salt. This method avoids corrosive reagents and minimizes intermediate isolation, making it commercially viable.
Solvent Optimization
Binary alcohol solvents enhance reaction kinetics and product stability. Ethanol-methanol mixtures (2:1–3:1 v/v) improve hydrogen solubility and prevent byproduct formation compared to single solvents. Post-hydrogenation, the tartrate salt is recrystallized to ≥98% purity, critical for downstream reactions.
Functionalization of the Pyrrolidine Core
N-Alkylation with Cyclopropyl Groups
The cyclopropyl moiety is introduced via nucleophilic substitution. (R)-2-methylpyrrolidine reacts with cyclopropyl bromide in tetrahydrofuran (THF) using n-butyllithium as a base at −20°C to 0°C. This low-temperature regime suppresses side reactions, yielding N-cyclopropyl-2-methylpyrrolidine with 75–85% efficiency.
Acetamide Formation
The acetamide group is installed through coupling reactions. 2-Aminoacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF). Reaction with N-cyclopropyl-1-methyl-pyrrolidin-3-amine at 100–160°C under nitrogen affords the target compound in 60–70% yield.
Enantioselective Synthesis and Resolution
Chiral Tartrate Resolution
Racemic 2-methylpyrrolidine is resolved using L-tartaric acid in ethanol, producing diastereomeric salts. Recrystallization increases enantiopurity to >99% ee, essential for pharmaceutical applications. The resolved amine is then alkylated and amidated as described.
Asymmetric Catalysis
Alternative routes employ chiral catalysts during hydrogenation. Wilkinson’s catalyst (chlorotris(triphenylphosphine)rhodium) induces asymmetric induction, though yields are lower (50–60%) compared to platinum systems.
Industrial-Scale Optimization
Solvent Recovery and Recycling
Ethanol-methanol mixtures are distilled and reused, reducing waste. Platinum catalysts are recovered via filtration and reactivated, lowering production costs.
Continuous Flow Synthesis
Recent advances adopt continuous flow reactors for hydrogenation and alkylation steps, enhancing throughput by 30% compared to batch processes. Temperature and pressure control in flow systems minimize decomposition.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Impurity Profiling
Common impurities include unreacted 2-methylpyrroline (≤0.5%) and N,N-dicyclopropyl byproducts (≤1.2%). Reverse-phase HPLC with UV detection at 254 nm monitors these species.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pt/C Hydrogenation | 90–95 | 98–99 | High | High |
| Rh-Catalyzed Asymmetric | 50–60 | 95–97 | Moderate | Low |
| Continuous Flow | 85–90 | 97–98 | High | Moderate |
The platinum-catalyzed route remains superior for large-scale production due to its balance of yield, cost, and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amino or acetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, particularly in the central nervous system (CNS).
Case Study: Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects. A study conducted by researchers at [source needed] showed that derivatives of this compound could enhance serotonin and norepinephrine levels in animal models, suggesting potential use in treating depression.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in neuropharmacology.
Case Study: Neuroprotective Effects
A recent study published in the Journal of Neuropharmacology explored the neuroprotective effects of related compounds. The findings indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, which is critical for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Drug Development
The unique properties of this compound position it as a valuable scaffold for drug development.
Table: Comparison of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Potential Antidepressant | [source needed] |
| N-Methyl-D-Aspartate (NMDA) Receptor Antagonists | Neuroprotective | [source needed] |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Antidepressant | [source needed] |
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or activating enzymatic activity.
Modulating receptor activity: Acting as an agonist or antagonist at receptor sites.
Pathway involvement: Influencing biochemical pathways related to its target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide, with the CAS number 1353960-24-3, is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : 203.26 g/mol
- Functional Groups : Contains an amino group, a cyclopropyl moiety, and a pyrrolidine ring which are significant for its biological interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following aspects are noteworthy:
| Structural Feature | Effect on Activity |
|---|---|
| Cyclopropyl Group | Enhances lipophilicity and binding |
| Pyrrolidine Ring | Critical for interaction with targets |
| Amino Group | Potentially involved in hydrogen bonding |
Research indicates that modifications to these groups can lead to variations in potency and selectivity against microbial strains .
Study on Related Pyrrolidine Derivatives
A study published in MDPI explored various pyrrolidine derivatives and their biological activities. It was found that certain structural modifications significantly improved antimicrobial efficacy. For instance, derivatives with halogen substituents showed enhanced activity against Gram-positive bacteria .
Synthesis and Testing
Another relevant study involved synthesizing a series of compounds with similar structural motifs to evaluate their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated promising activity, with some compounds achieving MIC values as low as 0.0048 mg/mL against E. coli and Bacillus mycoides .
Q & A
Basic: What synthetic routes are recommended for 2-Amino-N-cyclopropyl-N-(1-methyl-pyrrolidin-3-yl)-acetamide, and how can reaction conditions be optimized for yield?
Answer:
The synthesis of this compound involves multi-step reactions, typically starting with cyclopropane and pyrrolidine precursors. A common approach includes:
Amide bond formation : Reacting cyclopropylamine with 1-methyl-pyrrolidin-3-amine in the presence of a coupling agent (e.g., DCC or EDC) under inert conditions.
Optimization : Key parameters include temperature (0–5°C for intermediate stabilization), solvent selection (ethanol or THF for solubility), and catalytic bases (e.g., piperidine for deprotonation) .
Yield enhancement : Utilize continuous flow reactors or automated platforms to minimize side reactions, as suggested for structurally related acetamides .
Basic: Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : - and -NMR to verify cyclopropane ring protons (δ ~1.0–1.5 ppm) and pyrrolidine/acetamide moieties (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated : 197.15 g/mol) and fragmentation patterns.
- Infrared (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~3300 cm (N-H stretch).
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable.
Basic: What safety protocols should be followed during handling and storage?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Storage : In airtight containers under inert gas (N) at –20°C to prevent degradation.
- Waste Disposal : Segregate organic waste and consult institutional chemical hygiene plans for compliant disposal .
Advanced: How can computational modeling accelerate the design of reactions involving this compound?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways .
- Machine Learning (ML) : Train models on existing acetamide reaction datasets to predict optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation .
- Feedback Loops : Integrate experimental data (e.g., NMR yields) into computational workflows to refine predictions iteratively .
Advanced: What strategies are effective for resolving contradictions in experimental data (e.g., conflicting bioactivity results)?
Answer:
- Reproducibility Checks : Validate protocols across independent labs using standardized reagents and equipment.
- Meta-Analysis : Compare datasets from multiple studies to identify outliers or methodological biases.
- Cross-Validation : Pair experimental results (e.g., enzyme inhibition assays) with computational docking studies to reconcile discrepancies .
Advanced: How does the compound’s stereochemistry influence its biological activity, and what methods can elucidate this?
Answer:
- Chiral Chromatography : Use HPLC with chiral columns to separate enantiomers and assess activity differences.
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases) to determine stereospecific binding modes.
- Pharmacophore Modeling : Map steric and electronic features to correlate stereochemistry with efficacy .
Advanced: What are the challenges in scaling up synthesis from lab-to-pilot scale, and how can they be addressed?
Answer:
- Heat Management : Transition from batch to flow reactors to control exothermic reactions .
- Purification : Implement advanced techniques like preparative HPLC or crystallization under controlled pH/temperature.
- Process Analytical Technology (PAT) : Use in-line monitoring (e.g., FTIR) to maintain quality during scale-up .
Advanced: How does this compound compare structurally and functionally to its analogs (e.g., N-(3,4-dimethoxyphenethyl)-acetamide derivatives)?
Answer:
-
Structural Comparison :
Feature Target Compound Analog (e.g., from ) Cyclopropane Group Present Absent (replaced with aryl groups) Bioactivity Potential kinase inhibition GPCR modulation -
Functional Insights : The cyclopropane moiety may enhance metabolic stability compared to bulkier aryl groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
